(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Description

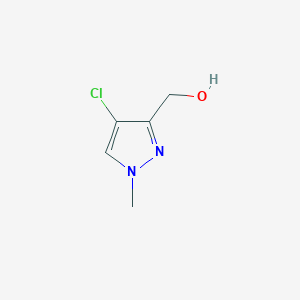

(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative with the molecular formula C₅H₇ClN₂O (molecular weight: 146.58 g/mol). Its structure features a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and a hydroxymethyl group at position 3 (SMILES: CN1C(=C(C=N1)Cl)CO) . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Properties

IUPAC Name |

(4-chloro-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRRJOFZIXPPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a continuous flow reactor to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methyl-1H-pyrazol-3-yl)methanol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Major Products Formed

Oxidation: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde or 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: 1-methyl-1H-pyrazol-3-yl)methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol has been explored for its potential as a lead compound in drug development. It has shown promise in:

-

Antimicrobial Activity : Derivatives exhibit significant antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity (MIC) Compound A Staphylococcus aureus 0.5 µg/mL Compound B Escherichia coli 1.0 µg/mL This Compound TBD TBD

Biological Research

Research indicates that the compound interacts with specific enzymes and receptors, potentially modulating biochemical pathways. Its mechanism of action may involve:

- Enzyme Inhibition : Engaging with phosphodiesterase (PDE) enzymes, which are critical in cellular signaling pathways.

Agrochemicals

The compound is also being investigated for its applications in agrochemicals, where it may serve as an intermediate for developing herbicides or pesticides.

Antimicrobial Studies

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit effective antimicrobial properties. For instance, research on related compounds has shown potency comparable to established antibiotics, suggesting that this compound could be developed into a new class of antimicrobial agents.

Drug Development

A study highlighted the use of this compound as a scaffold for synthesizing selective FKBP51 inhibitors. These inhibitors are being investigated for their potential role in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Positional Isomer: (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol

- Molecular Formula : C₅H₇ClN₂O (identical to the target compound).

- Key Difference : The chlorine and hydroxymethyl groups are at positions 4 and 5, respectively, altering steric and electronic properties.

- Impact : Positional isomerism can lead to differences in hydrogen-bonding patterns, solubility, and biological activity. For example, the 5-hydroxymethyl group may influence crystal packing efficiency compared to the 3-substituted analogue .

Additional Methyl Substituent: (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

- Molecular Formula : C₆H₉ClN₂O (molecular weight: 160.60 g/mol).

- Key Difference : A methyl group at position 3 increases steric bulk.

- Impact: The added methyl group may reduce solubility in polar solvents and alter metabolic stability in biological systems.

Carboxylic Acid Derivative: 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid

- Molecular Formula : C₆H₇ClN₂O₂ (molecular weight: 174.59 g/mol).

- Key Difference : The hydroxymethyl group is replaced by a carboxylic acid (-CH₂COOH).

- Impact : The carboxylic acid group enhances acidity (pKa ~4-5) and enables salt formation, improving water solubility. This compound is available in high-purity grades (≥95%) and is used in pharmaceutical synthesis .

Amine Derivative: (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine

- Molecular Formula : C₆H₁₀ClN₃ (molecular weight: 159.62 g/mol).

- Key Difference : The hydroxyl group is replaced by a methylamine moiety.

- Impact : The amine group introduces basicity (pKa ~9-10), enabling participation in ionic interactions. This compound (CAS: 1345510-60-2) is used in medicinal chemistry for target engagement studies .

Nitro-Substituted Analogue: (4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol

- Molecular Formula : C₄H₄ClN₃O₃ (molecular weight: 177.55 g/mol).

- Key Difference : A nitro group at position 3 replaces the methyl group.

- However, nitro groups can pose mutagenicity risks, limiting pharmaceutical applications .

Structural and Functional Group Analysis

Biological Activity

(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has gained attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a chloro group and a hydroxymethyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the chloro substituent at the 4-position and the hydroxymethyl group at the 3-position are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial activity. A study highlighted that similar pyrazole compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Compounds containing the pyrazole scaffold have been investigated for their anticancer properties. Studies have demonstrated that derivatives can inhibit the proliferation of cancer cells, including lung, colorectal, and breast cancers . The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models . This activity positions the compound as a candidate for developing anti-inflammatory drugs.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The chloro and hydroxymethyl groups are thought to enhance binding affinity through hydrogen bonding and hydrophobic interactions. This interaction may lead to modulation of biochemical pathways critical for microbial growth, cancer cell proliferation, or inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound inhibited cell viability by up to 70% in MDA-MB-231 breast cancer cells after 48 hours of exposure. The mechanism involved activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.